Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is a synthetic compound derived from glucose, where two fluorine atoms replace the hydroxyl group at the second carbon position. This compound belongs to the class of fluorinated sugars and is primarily studied for its applications in biochemistry and medical imaging, particularly in positron emission tomography (PET) as a glucose analog.
The compound can be synthesized from 3,4,6-tri-O-acetyl-D-glucal through direct fluorination processes. It has been extensively researched in various scientific studies and patents, highlighting its significance in both synthetic organic chemistry and radiopharmaceutical applications.
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is classified as a fluorinated sugar. It is a derivative of D-glucose and is categorized under organic compounds due to its structure and functional groups.
The synthesis of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose typically involves the following steps:
The reaction conditions for synthesizing this compound generally include:
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose has a complex molecular structure characterized by:
The molecular formula for Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is with a molecular weight of approximately 304.24 g/mol. Its structural representation can be depicted using standard chemical notation for clarity in chemical communication.
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose participates in various chemical reactions:
These reactions are significant for modifying the compound for various applications in research and pharmaceuticals.
As a glucose analog, Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is taken up by cells that utilize glucose extensively (e.g., cancer cells).
Once inside the cell:
Relevant analyses indicate that it maintains high purity levels after synthesis and purification processes.
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose has several scientific uses:
The versatility of this compound makes it valuable in both clinical and research settings within biochemistry and medicinal chemistry.
The evolution of fluorinated glucose analogs represents a cornerstone achievement in nuclear medicine. The foundational discovery of 2-deoxy-2-fluoro-D-glucose in 1969 by Pacák, Točik, and Černý at Charles University established the chemical basis for subsequent radiopharmaceutical breakthroughs [4]. This non-radioactive analog demonstrated the metabolic interference potential of fluorinated sugars, specifically their ability to undergo phosphorylation while resisting further glycolysis. The critical transition to PET applications occurred in 1978 when Ido, Wolf, and colleagues at Brookhaven National Laboratory achieved the first radiosynthesis of 2-deoxy-2-(fluoro-18F)-D-glucose ([18F]FDG) using 3,4,6-tri-O-acetyl-D-glucal as the precursor substrate [1] [4]. This radiochemical innovation exploited the unique nuclear properties of fluorine-18 (t~1/2~ = 109.77 min, β^+^ decay) to create a glucose-mimetic tracer detectable by positron emission tomography. The significance of this advancement is evidenced by the exponential growth in PET applications, with [18F]FDG now featured in over 45,000 scientific citations and becoming the most widely utilized PET tracer globally for oncology, neurology, and cardiology [4]. The historical progression from basic fluorinated sugar chemistry to clinical imaging marvel underscores the indispensable role of specialized precursors like Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose in enabling this transformation.
Table 1: Key Historical Milestones in Fluorinated Glucose Analog Development
Year | Development Milestone | Key Researchers/Institution |
---|---|---|
1969 | First chemical synthesis of 2-deoxy-2-fluoro-D-glucose | Pacák, Točik, Černý (Charles University) |
1976 | First human metabolic images using [18F]FDG | Brookhaven National Laboratory |
1978 | Radiosynthesis of 2-deoxy-2-(fluoro-18F)-D-glucose | Ido, Wolf (Brookhaven) |
1993 | Improved synthesis via peracetate derivatization | Withers et al. (University of British Columbia) |
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (C~12~H~16~F~2~O~7~, MW 310.25 g/mol) possesses distinctive structural features that enable its specialized function in radiopharmaceutical synthesis [2] [3] [9]. The molecular architecture strategically positions two fluorine atoms: one at the anomeric carbon (C1) serving as the displacement site for nucleophilic substitution with fluorine-18, and another at the C2 position which confers metabolic stability in the final tracer. The tri-acetyl groups (at C3, C4, C6) provide essential steric and electronic protection for the hydroxyl functionalities during radiosynthesis, while maintaining the stereochemical integrity of the D-glucose configuration critical for biological recognition [5] [9]. This preservation of stereochemistry ensures that resulting radiotracers like [18F]FDG maintain affinity for glucose transporters (GLUT1, GLUT3, GLUT4) and hexokinases, the key enzymes responsible for cellular uptake and metabolic trapping [1]. NMR characterization studies confirm the compound exists predominantly in the β-pyranose conformation in solution, with characteristic chemical shifts observed at δ 5.5-6.5 ppm for anomeric protons and distinctive fluorocarbon resonances between δ 90-110 ppm in ^19^F NMR spectra [9]. This structural precision enables the compound to serve not only as a PET precursor but also as a versatile building block for creating fluorinated glycoconjugates to investigate carbohydrate-protein interactions, enzyme mechanisms, and metabolic pathway dysregulation in disease states [3] [5].
Table 2: Key Chemical Properties of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose
Property | Specification | Analytical Method |
---|---|---|
CAS Registry Number | 86786-39-2 | - |
Molecular Formula | C~12~H~16~F~2~O~7~ | Elemental Analysis |
Molecular Weight | 310.25 g/mol | Mass Spectrometry |
Primary Conformation | β-D-glucopyranose | NMR (CDCl~3~) |
Characteristic NMR Shifts | δ~H~ 5.5-6.5 (anomeric H); δ~F~ 90-110 ppm | ^1^H NMR, ^19^F NMR |
Key Functional Groups | Anomeric fluoride, C2-fluoride, triacetyl protection | FT-IR, NMR |
The strategic incorporation of acetyl protecting groups in Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose addresses fundamental challenges in fluorine-18 radiochemistry. Acetylation accomplishes three critical objectives: (1) it temporarily masks reactive hydroxyl groups that could compete in nucleophilic substitution reactions, (2) enhances the solubility of the precursor in anhydrous aprotic solvents essential for fluorination reactions, and (3) directs regiospecific fluorination at the C1 position by modulating electronic effects [2] [6] [8]. This molecular design enables efficient nucleophilic displacement of the anomeric fluorine using [^18^F]fluoride produced via the ^18^O(p,n)^18^F nuclear reaction in cyclotrons. The [^18^F]fluoride must first be activated by desolvation and complexation with kryptofix 2.2.2 (K222) or tetrabutylammonium bicarbonate to enhance its nucleophilicity and solubility in organic media [6]. Following radiolabeling, basic hydrolysis (typically with sodium hydroxide) simultaneously removes all three acetyl protecting groups under mild conditions to yield the target molecule 2-deoxy-2-[^18^F]fluoro-D-glucose without requiring additional purification steps. This streamlined deprotection protocol is crucial for maintaining practical synthesis times within the constraints of fluorine-18's 110-minute half-life. Modern automated synthesis modules achieve this transformation in approximately 60 minutes with radiochemical yields of 50-60% and high radiochemical purity exceeding 98%, making [^18^F]FDG production feasible for routine clinical use [1] [6]. The efficiency of this precursor-mediated approach has cemented Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose as an irreplaceable component in the global PET imaging infrastructure.
Table 3: Synthesis Pathway for [^18^F]FDG Using Acetylated Precursor
Synthesis Stage | Key Process Parameters | Function |
---|---|---|
Precursor Preparation | Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose | Provides reactive substrate for ^18^F incorporation |
[^18^F]Fluoride Production | ^18^O(p,n)^18^F nuclear reaction | Generates radionuclide in aqueous ^18^O-enriched water |
Fluoride Activation | K~222~/K~2~CO~3~ or tetrabutylammonium bicarbonate | Enhances nucleophilicity of [^18^F]fluoride |
Nucleophilic Substitution | Anhydrous acetonitrile, 85-100°C, 5-10 min | Displaces anomeric fluoride with [^18^F]fluoride |
Hydrolytic Deprotection | NaOH (0.1-2M), room temperature, 5 min | Removes acetyl protecting groups |
Purification | Solid-phase extraction, HPLC | Isulates [^18^F]FDG |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7